molecular formula C16H23NO2S B2389700 N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1396885-02-1

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2389700
CAS No.: 1396885-02-1
M. Wt: 293.43
InChI Key: XKJJKFZYBBWOIF-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C16H23NO2S and its molecular weight is 293.43. The purity is usually 95%.
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Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_{15}H_{19}N_{1}O_{2}S_{1}. The compound has a molecular weight of approximately 281.39 g/mol. Its structure includes a cyclopropyl group, a thiophene moiety, and a carboxamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉N₁O₂S₁
Molecular Weight281.39 g/mol
XLogP3-AA3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count8

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antineoplastic Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against neurotoxic agents. The mechanism may involve modulation of nitric oxide pathways or inhibition of neuronal nitric oxide synthase (nNOS) activity.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, studies have proposed several potential pathways:

  • Inhibition of Protein Targets : Similar compounds have been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability in cancer cells.
  • Modulation of Receptor Activity : The thiophene moiety may interact with various receptors, potentially influencing neurotransmitter systems or inflammatory pathways.

Study 1: Anticancer Activity

A study explored the anticancer effects of related compounds in vitro against breast cancer cell lines (MCF-7). The results indicated that these compounds could reduce cell viability significantly at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of similar cyclopentane derivatives in models of oxidative stress-induced neurotoxicity. The results demonstrated that compounds could reduce cell death by approximately 30% at concentrations of 25 µM.

Table 2: Summary of Biological Activities

Activity TypeModel/Cell LineConcentration (µM)Effect
AnticancerMCF-710 - 50Reduced viability
NeuroprotectionNeuronal cells25Reduced cell death

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-13(12-5-6-12)7-10-17-15(19)16(8-1-2-9-16)14-4-3-11-20-14/h3-4,11-13,18H,1-2,5-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJJKFZYBBWOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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